CID 138050988
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Overview
Description
The compound identified as “CID 138050988” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 138050988 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic methods used in the laboratory. This process requires optimization of reaction conditions to ensure consistent quality and high yield. The use of advanced technologies and equipment is essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
CID 138050988 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
CID 138050988 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 138050988 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
CID 138050988 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may offer distinct advantages in certain applications compared to similar compounds. For example, it may exhibit different reactivity, stability, or biological activity.
Properties
InChI |
InChI=1S/C9H11N3O4S/c1-3-4-5-11-17(14,15)8-7(6-10-12-8)9(13)16-2/h4,6,11H,1,5H2,2H3,(H,10,12) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEKUBYQVGDFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)S(=O)(=O)NCC=C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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